N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound recognized for its potential therapeutic applications, particularly in medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The structure features a quinazolinone core linked to an indole moiety, enhancing its pharmacological potential.
This compound can be classified under the following categories:
The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves several steps:
These synthetic routes are crucial for producing this compound in a laboratory setting, allowing for further modifications and studies.
The molecular structure of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can be described in detail:
| Property | Data |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide |
| InChI | InChI=1S/C20H18N4O2/c1-17(21)19-15... |
| InChI Key | GYQKXGZJQZLJIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
The structure exhibits a complex arrangement that contributes to its biological activity, with specific functional groups facilitating interactions with biological targets.
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions:
Such reactions are essential for exploring the compound's reactivity and potential modifications for enhanced efficacy.
The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves interaction with specific molecular targets:
This mechanism underscores the compound's potential in medicinal applications, particularly in cancer therapy and inflammation management.
The physical and chemical properties of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide are essential for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
While specific physical properties such as density and boiling point are not readily available, these factors can be investigated further through experimental methods.
N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide has several scientific applications:
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0